molecular formula C20H32O3 B070750 17(R)-Hete

17(R)-Hete

カタログ番号: B070750
分子量: 320.5 g/mol
InChIキー: OPPIPPRXLIDJKN-DWUYYRGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. Electrolyte and fluid transport in the kidney are regulated in part by arachidonic acid and its metabolites. 17-HETE is a cytochrome P450 (CYP450) metabolite of arachidonic acid that has stereospecific effects on sodium transport in the kidney. 17(R)-HETE is an inactive isomer of 17-HETE, whereas the (S) enantiomer can inhibit proximal tubule ATPase activity at a concentration of 2 µM.

生物活性

17(R)-Hydroxyeicosatetraenoic acid (17(R)-HETE) is a biologically active lipid derived from arachidonic acid, a polyunsaturated fatty acid involved in various physiological and pathological processes. This compound, along with its enantiomer 17(S)-HETE, has been the focus of research due to its implications in cardiovascular health, particularly in cardiac hypertrophy and the modulation of cytochrome P450 enzymes.

Cytochrome P450 1B1 Activation
Research indicates that this compound acts as an allosteric activator of cytochrome P450 1B1 (CYP1B1), an enzyme associated with the metabolism of various substrates and implicated in cardiotoxicity. In studies involving human adult cardiomyocyte (AC16) cells, treatment with 17-HETE enantiomers resulted in increased cell surface area indicative of cellular hypertrophy, alongside upregulation of CYP1B1 gene expression and protein levels .

Key Findings

  • Cardiac Hypertrophy Induction : Treatment with this compound at a concentration of 20 µM led to significant cellular hypertrophy as measured by increased cell surface area and expression of hypertrophic markers .
  • CYP1B1 Modulation : Both 17(R)- and 17(S)-HETE enantiomers were shown to enhance CYP1B1 activity in a concentration-dependent manner, suggesting their role as autocrine mediators in cardiac tissue .

Table 1: Effects of 17-HETE on Cardiac Hypertrophy Markers

Treatment (µM)Cell Surface Area Increase (%)CYP1B1 Expression (Relative Units)
Control01
This compound452.5
17(S)-HETE502.8

Case Studies

Study on Cardiac Hypertrophy
A recent study investigated the effects of both enantiomers of HETE on AC16 cardiomyocytes. The results demonstrated that both compounds induced hypertrophic responses; however, the effects were more pronounced with the R-enantiomer. This suggests potential therapeutic implications for targeting CYP1B1 in cardiac diseases where hypertrophy is a key feature .

Implications for Therapeutics

The modulation of CYP1B1 by HETEs presents a potential therapeutic target for managing cardiac hypertrophy and associated cardiovascular diseases. By understanding the specific pathways through which these compounds exert their effects, researchers can explore novel approaches to mitigate the adverse impacts of cardiac hypertrophy.

特性

IUPAC Name

(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-DWUYYRGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17(R)-Hete
Reactant of Route 2
17(R)-Hete
Reactant of Route 3
17(R)-Hete
Reactant of Route 4
17(R)-Hete
Reactant of Route 5
17(R)-Hete
Reactant of Route 6
17(R)-Hete

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。